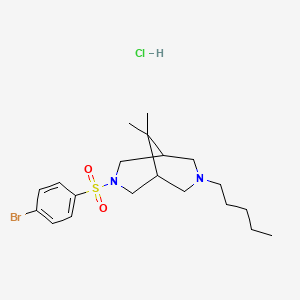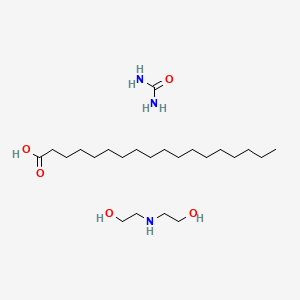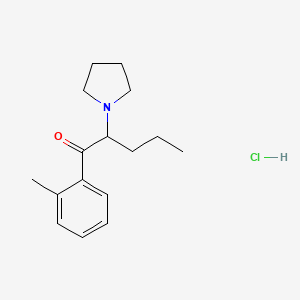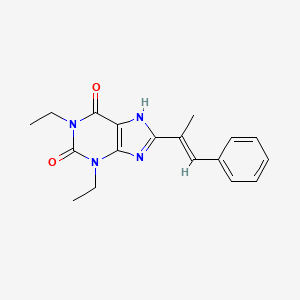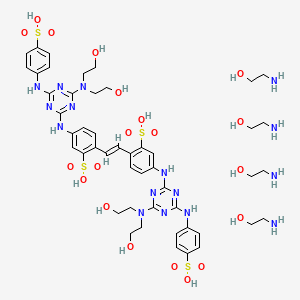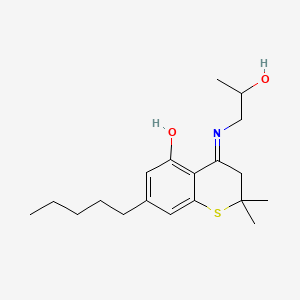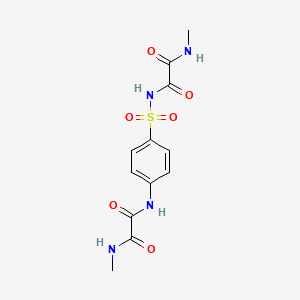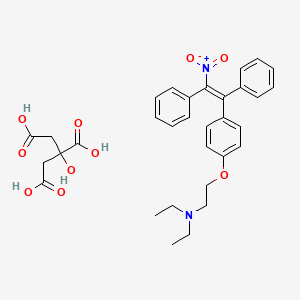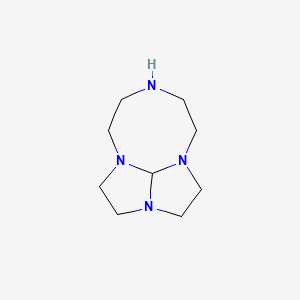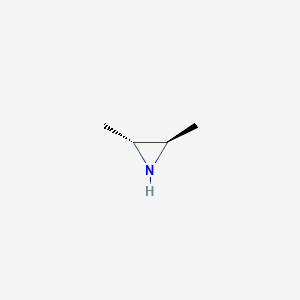
trans-2,3-Dimethylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylaziridine is an organic compound with the molecular formula C4H9N. It is a derivative of aziridine, featuring two methyl groups attached to the second and third carbon atoms of the aziridine ring. This compound is known for its strained three-membered ring structure, which imparts unique chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dimethylaziridine typically involves the following steps:
Epoxidation of 2-butene: 2-butene is treated with peracetic acid to form the corresponding epoxide.
Conversion to Amino Alcohol: The epoxide is then reacted with ammonia to produce an amino alcohol.
Formation of Inner Salt: The amino alcohol is treated with chlorosulfonic acid to form an inner salt.
Cyclization: The inner salt is treated with sodium hydroxide to yield 2,3-Dimethylaziridine.
Industrial Production Methods: Industrial production methods for 2,3-Dimethylaziridine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethylaziridine undergoes various types of chemical reactions, including:
Ring-Opening Reactions: These reactions are facilitated by nucleophiles, leading to the formation of open-chain amines.
Polymerization: Both anionic and cationic polymerization can occur, leading to the formation of polyamines.
Common Reagents and Conditions:
Nucleophiles: Such as water, alcohols, and amines, are commonly used in ring-opening reactions.
Catalysts: Lewis acids and bases are often employed to facilitate polymerization reactions.
Major Products:
Open-Chain Amines: Resulting from ring-opening reactions.
Polyamines: Formed through polymerization processes.
Applications De Recherche Scientifique
2,3-Dimethylaziridine has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique reactivity and ability to form stable compounds.
Material Science: Utilized in the development of new materials with specific properties, such as enhanced mechanical strength and chemical resistance.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylaziridine primarily involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is harnessed in various applications, including polymerization and the formation of complex molecules .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound, which lacks the methyl groups on the ring.
2-Methylaziridine: A derivative with a single methyl group attached to the ring.
Azetidine: A four-membered ring analog of aziridine.
Uniqueness of 2,3-Dimethylaziridine: 2,3-Dimethylaziridine is unique due to the presence of two methyl groups, which influence its chemical reactivity and physical properties. These methyl groups provide steric hindrance, affecting the compound’s reactivity and making it distinct from other aziridine derivatives .
Propriétés
Numéro CAS |
930-20-1 |
|---|---|
Formule moléculaire |
C4H9N |
Poids moléculaire |
71.12 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dimethylaziridine |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5-3/h3-5H,1-2H3/t3-,4-/m1/s1 |
Clé InChI |
DNPSMEGHIHDFAJ-QWWZWVQMSA-N |
SMILES isomérique |
C[C@@H]1[C@H](N1)C |
SMILES canonique |
CC1C(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



